7-Bromo-l-tryptophan
Overview
Description
7-Bromo-l-tryptophan is a halogenated derivative of the amino acid l-tryptophan. This compound is characterized by the presence of a bromine atom at the seventh position of the indole ring. Brominated tryptophan derivatives are not commonly found in nature in their free form but are often part of more complex structures in marine organisms such as sponges and lower marine invertebrates . These compounds exhibit significant biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
7-Bromo-l-tryptophan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. One notable interaction is with the enzyme anthranilate phosphoribosyltransferase, where this compound acts as an inhibitor. This inhibition occurs at a concentration of approximately 0.03 g/L, leading to a reduction in the enzyme’s activity . Additionally, this compound is involved in the halogenation process catalyzed by FAD-dependent halogenase and NADH-dependent flavin reductase, enzymes that facilitate the incorporation of bromine into the tryptophan molecule .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. In eukaryotic cells, this compound has been shown to inhibit the activities of the 20S proteasome, specifically targeting the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities . This inhibition can lead to alterations in protein degradation pathways, affecting cell signaling and gene expression. Furthermore, this compound’s impact on anthranilate phosphoribosyltransferase activity can influence the synthesis of other aromatic compounds, thereby modulating cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The inhibition of anthranilate phosphoribosyltransferase by this compound is a key example, where the compound binds to the enzyme and reduces its catalytic activity . Additionally, the incorporation of bromine into the tryptophan molecule by FAD-dependent halogenase and NADH-dependent flavin reductase highlights the compound’s role in halogenation reactions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be produced fermentatively using Corynebacterium glutamicum, with the compound remaining stable under specific conditions . Its growth rate is reduced at higher concentrations, indicating potential long-term effects on cellular function . The stability of this compound in culture media and its degradation products can influence its efficacy and impact in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound in animal models are limited, the general effects of l-tryptophan derivatives can provide insights. For instance, high doses of l-tryptophan have been associated with adverse effects such as tremors, nausea, and dizziness in humans It is plausible that similar effects could be observed with this compound at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids. The compound is synthesized through the halogenation of l-tryptophan, a process catalyzed by FAD-dependent halogenase and NADH-dependent flavin reductase . This halogenation reaction is part of the broader tryptophan metabolic pathway, which includes the synthesis of various tryptophan derivatives . The presence of this compound can influence metabolic flux and the levels of other metabolites in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. While detailed studies on the transport mechanisms of this compound are limited, it is likely that the compound utilizes similar transport pathways as l-tryptophan. This includes transport across cell membranes via amino acid transporters and distribution within tissues based on its affinity for specific binding proteins . The localization and accumulation of this compound can affect its bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of bromine in the tryptophan molecule could influence its interaction with cellular membranes and organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-l-tryptophan can be achieved through enzymatic halogenation. One method involves the use of cross-linked enzyme aggregates containing FAD-dependent halogenase, NADH-dependent flavin reductase, and alcohol dehydrogenase . Another approach utilizes recombinant Corynebacterium glutamicum expressing genes for FAD-dependent halogenase RebH and NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes . The reaction conditions typically involve glucose, ammonium, and sodium bromide as substrates.
Industrial Production Methods: Industrial production of this compound has been scaled up using fermentative processes. Corynebacterium glutamicum strains engineered to express the necessary halogenase and reductase genes are employed in batch and fed-batch fermentation modes. The production titers can reach up to 1.2 grams per liter in complex media .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-l-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Pd-catalyzed cross-coupling reactions such as the Suzuki-Miyaura cross-coupling to attach aryl, heteroaryl, or alkenyl substituents to the indole ring.
Oxidation Reactions: The compound can be oxidized to form different derivatives, which can be further utilized in synthetic pathways.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, aryl or alkenyl boronic acids, and suitable bases are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts.
Major Products:
Substitution Reactions: Aryl, heteroaryl, or alkenyl substituted tryptophan derivatives.
Oxidation Reactions: Various oxidized tryptophan derivatives.
Scientific Research Applications
7-Bromo-l-tryptophan has diverse applications in scientific research:
Mechanism of Action
The biological activity of 7-Bromo-l-tryptophan is primarily due to its ability to inhibit specific enzymes. For example, TMC-95A, derived from this compound, inhibits the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities of the 20S proteasome in eukaryotic cells . This inhibition disrupts protein degradation pathways, leading to various cellular effects.
Comparison with Similar Compounds
7-Chloro-l-tryptophan: Another halogenated tryptophan derivative with similar biological activities.
5-Hydroxytryptophan: A hydroxylated derivative used in the synthesis of serotonin and other bioactive compounds.
Uniqueness: 7-Bromo-l-tryptophan is unique due to its specific bromination, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for potent proteasome inhibitors like TMC-95A highlights its significance in pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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